molecular formula C5H6O2 B130732 Penta-2,4-dienoic acid CAS No. 21651-12-7

Penta-2,4-dienoic acid

Cat. No. B130732
CAS RN: 21651-12-7
M. Wt: 98.1 g/mol
InChI Key: SDVVLIIVFBKBMG-ONEGZZNKSA-N
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Description

Penta-2,4-dienoic acid, also known as (2E)-Penta-2,4-dienoic acid or (E)-penta-2,4-dienoic acid, is a chemical compound with the molecular formula C5H6O2 . It has an average mass of 98.100 Da and a monoisotopic mass of 98.036781 Da .


Molecular Structure Analysis

Penta-2,4-dienoic acid contains a total of 12 bonds, including 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

A spectroscopic study of the cis/trans-isomers of Penta-2,4-dienoic acid attached to gold nanoclusters has been conducted . The study simulated 4 different spectroscopic techniques: Infrared spectroscopy, normal Raman scattering, absorption spectra, and resonance Raman scattering .


Physical And Chemical Properties Analysis

Penta-2,4-dienoic acid has an average mass of 98.100 Da and a monoisotopic mass of 98.036781 Da . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Biocontrol and Phytotoxicity

Penta-2,4-dienoic acid, specifically in the form of pyrenophoric acid, has been identified as a phytotoxic compound with potential applications in biocontrol. This compound, isolated from the fungal pathogen Pyrenophora semeniperda, exhibits significant phytotoxicity, making it a potential candidate for the biocontrol of cheatgrass and other annual bromes, which are serious weeds in winter cereals and on temperate semiarid rangelands (Masi, Meyer, Cimmino, Andolfi, & Evidente, 2014).

Synthesis of Piperazic Acids

Penta-2,4-dienoic acid plays a crucial role in the synthesis of piperazic acids, which are identified in the hydrolysates of cyclohexadepsipeptide antibiotics, such as the monamycin series. This involves Diels–Alder reactions, followed by hydrogenation and hydrolysis, showcasing its importance in the development of antibiotic compounds (Davies & Davies, 1977).

Catalytic Reactions

The asymmetric cyclodimerization of penta-2,4-dienoic acid methyl ester, activated by a nickel complex, is another significant application. This reaction results in products with potential utility in synthetic chemistry, demonstrating the versatility of penta-2,4-dienoic acid in catalytic processes (Masotti, Peiffer, Siv, Valls, & Faure, 2010).

Development of Organic Compounds

Penta-2,4-dienoic acid is integral in the development of various organic compounds. For example, it has been used in the synthesis of phenylpentadienamides from Streptomyces sp., which could have implications in pharmaceutical and chemical industries (Potterat, Zähner, Metzger, & Freund, 1994).

Creation of Bioactive Molecules

This acid also facilitates the synthesis of avenalumic carboxamide derivatives, showcasing its utility in creating bioactive molecules. Such derivatives can have broad applications in drug development and biochemistry (Bazin, Kihel, Jouanne, Lancelot, & Rault, 2008).

Inhibition of Root Gravitropism

Penta-2,4-dienoic acid derivatives have been found to inhibit root gravitropic bending in plants, indicating potential applications in agriculture and plant biology. This discovery opens avenues for research into plant growth and development mechanisms (Shindo et al., 2020).

Spectroscopic Analysis

The acid's isomers, attached to gold nanoclusters, have been studied for their spectroscopic properties. This research provides insights into molecular switches and nanotechnology applications (Latorre, Guthmuller, & Marquetand, 2015).

Safety And Hazards

According to the safety data sheet, Penta-2,4-dienoic acid can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

The future directions for research on Penta-2,4-dienoic acid could involve further exploration of its cis/trans-isomer properties . Given its ability to switch between these forms, it could have potential applications in various fields such as molecular electronics, biocompatible devices, or sensing .

properties

IUPAC Name

(2E)-penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVVLIIVFBKBMG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309803
Record name trans-2,4-Pentadienoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penta-2,4-dienoic acid

CAS RN

21651-12-7, 626-99-3
Record name trans-2,4-Pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21651-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penta-2,4-dienoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,4-Pentadienoic acid
Source EPA DSSTox
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Record name Penta-2,4-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.979
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Record name trans-2,4-Pentadienoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
616
Citations
W Colwell, J Lange, D Henry - Journal of Medicinal Chemistry, 1968 - ACS Publications
A series of 5, 5-diarylpent. a-2, 4-dienoic acids and their amides have been synthesized and evaluated as antimalarial agents. The acids were prepared from the corresponding diaryl …
Number of citations: 8 pubs.acs.org
M Masi, S Meyer, A Cimmino, A Andolfi… - Journal of Natural …, 2014 - ACS Publications
A new phytotoxic sesquiterpenoid penta-2,4-dienoic acid, named pyrenophoric acid, was isolated from solid wheat seed culture of Pyrenophora semeniperda, a fungal pathogen …
Number of citations: 29 pubs.acs.org
BK Paul, A Samanta, S Kar, N Guchhait - Journal of luminescence, 2010 - Elsevier
Intramolecular charge transfer (ICT) reaction has been investigated in 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid methyl ester (DPDAME) using spectroscopic techniques. The …
Number of citations: 39 www.sciencedirect.com
M Shindo, S Makigawa, K Matsumoto, T Iwata… - Phytochemistry, 2020 - Elsevier
Previously, we found (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) to be a selective inhibitor of root gravitropic bending of lettuce radicles at 5 μM, with no concomitant growth …
Number of citations: 4 www.sciencedirect.com
S Jana, S Dalapati, S Ghosh, N Guchhait - Journal of Photochemistry and …, 2013 - Elsevier
Excited state intramolecular charge transfer (ICT) process in a donor–chromophore–acceptor system 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid ethyl ester (DMAPPDE) has …
Number of citations: 17 www.sciencedirect.com
M Saljoughian, PG Williams - The Journal of Organic Chemistry, 1987 - ACS Publications
Synthesis of the ring deuteriated compound gave a much simpler NMR spectrum, revealing the full coupling pattern of theside-chain protons (Figure 1C), and espe-cially those of the 3-…
Number of citations: 14 pubs.acs.org
S Jana, S Ghosh, S Dalapati, S Kar… - Spectrochimica Acta Part A …, 2011 - Elsevier
A donor acceptor substituted aromatic system 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid (DMAPPDA) has been synthesized and its spectral properties have been explored on …
Number of citations: 26 www.sciencedirect.com
F Latorre, J Guthmuller, P Marquetand - Physical Chemistry Chemical …, 2015 - pubs.rsc.org
In this theoretical work, we present a spectroscopic analysis of the cis/trans-isomers of a molecular switch, penta-2,4-dienoic acid, attached to gold clusters of different size (1, 2 and 20 …
Number of citations: 9 pubs.rsc.org
CR Davies, JS Davies - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Diels–Alder reactions between penta-2,4-dienoic acid (and substituted analogues) and 4-phenyl-1,2,4-triazoline-3,5-dione (or 1,2,4-triazoline-3,5-dione) give adducts which, after …
Number of citations: 27 pubs.rsc.org
C Kuroda, N Mitsumata, CY Tang - Bulletin of the Chemical Society of …, 1996 - journal.csj.jp
An acylative C(3)–C(4)-bond cleavage of ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate occurred to give an ethyl 2-(2-oxoalkyl)acrylate by treatment with …
Number of citations: 16 www.journal.csj.jp

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